Sarcosterol

Description

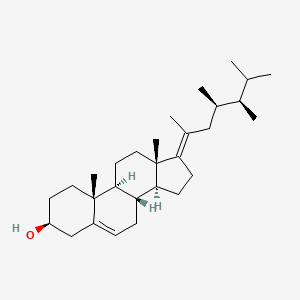

Sarcosterol is a marine-derived sterol first isolated from the soft coral Sarcophyton glaucum in 1979 . Its chemical structure is defined as (23R,24R)-dimethylcholest-5,17(20)-dien-3β-ol, with a molecular formula of C₂₉H₄₈O and a molecular weight of 412.37 g/mol . The compound features a Δ⁵ double bond in the steroid nucleus, a Δ¹⁷⁽²⁰⁾ double bond in the side chain, and two methyl groups at positions C-23 and C-24 in the R configuration.

Properties

CAS No. |

73731-24-5 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17E)-10,13-dimethyl-17-[(4R,5R)-4,5,6-trimethylheptan-2-ylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-18(2)21(5)19(3)16-20(4)25-10-11-26-24-9-8-22-17-23(30)12-14-28(22,6)27(24)13-15-29(25,26)7/h8,18-19,21,23-24,26-27,30H,9-17H2,1-7H3/b25-20+/t19-,21-,23+,24+,26+,27+,28+,29-/m1/s1 |

InChI Key |

WSMAULFAXOAWSD-PPGDCBHWSA-N |

SMILES |

CC(C)C(C)C(C)CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |

Isomeric SMILES |

C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)C |

Canonical SMILES |

CC(C)C(C)C(C)CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sarcosterol; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Sterols

Sarcosterol belongs to the phytosterol subclass, characterized by alkylation and oxidation modifications in the side chain. Below is a comparative analysis with structurally related compounds:

Key Structural Differences

Key Observations :

- Side-Chain Modifications : this compound’s 17(20)-double bond and 23R,24R-dimethyl groups distinguish it from plant-derived sterols like brassicasterol, which feature a 24-methyl group but lack marine-specific alkylation .

- Biosynthetic Origins: Unlike dinosterol (common in dinoflagellates), this compound is exclusive to soft corals, reflecting niche biosynthetic pathways in marine ecosystems .

Spectroscopic Differentiation

- NMR Signatures : this compound’s ¹³C NMR spectrum shows distinct signals at δC 133.0 (C-20) and δC 52.9 (C-14) , attributed to the Δ¹⁷⁽²⁰⁾ double bond and side-chain methyl groups . In contrast, brassicasterol lacks these signals due to its Δ⁷ and Δ²² double bonds .

- HMBC Correlations : For 16α-hydroxythis compound, HMBC cross-peaks between δH 4.65 (H-16) and C-13 (δC 44.2)/C-20 (δC 133.0) confirm hydroxylation at C-16 .

Bioactivity Comparisons

Functional Insights :

- The C-16 hydroxylation in 16α-hydroxythis compound correlates with increased cytotoxicity, suggesting that oxidation at this position enhances interaction with cellular targets .

- This compound’s 17(20)-double bond may contribute to membrane disruption in fungi, a mechanism less prevalent in plant sterols like brassicasterol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.